molecular formula C18H16Cl2FNO3 B2889443 1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone CAS No. 1421498-32-9

1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone

Cat. No. B2889443
CAS RN: 1421498-32-9
M. Wt: 384.23
InChI Key: SCERYYBWRUSSKN-UHFFFAOYSA-N
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Description

1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone, commonly known as DFP-10825, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a synthetic compound that has been designed to target specific enzymes and pathways in cancer cells, with the aim of inhibiting their growth and proliferation.

Scientific Research Applications

Crystal Structures and Hydrogen Bonding

Research on morpholinium salts of phenoxyacetic acid analogues, which share structural similarities with the compound , provides insights into the formation of one-dimensional hydrogen-bonded chain polymers and cyclic hydrogen-bonded heterotetramers. These studies reveal the compound's potential for forming unique crystal structures, which could be significant in the development of new materials with specific optical or electronic properties (Smith & Lynch, 2015).

Synthesis Methodologies

Efforts to synthesize NK(1) receptor antagonist Aprepitant, which shares a structural framework with the compound, highlight innovative approaches to stereoselective synthesis. These methodologies could be adapted for synthesizing related compounds, potentially offering new routes for the development of pharmaceutical agents (Brands et al., 2003).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of Mannich bases from 4-hydroxyacetophenone demonstrates an efficient, environmentally benign route to produce mono- and disubstituted derivatives. This method's efficiency and scalability suggest potential applications in pharmaceutical synthesis and material science (Aljohani et al., 2019).

Antibacterial Activity

The synthesis and evaluation of novel pyrazole derivatives for antibacterial activity illustrate the potential of morpholine-based compounds in developing new antimicrobial agents. This research underscores the importance of structural modifications in enhancing biological activity against specific bacteria strains (Khumar et al., 2018).

Antioxidant Properties

Investigations into the antioxidant properties of diphenylmethane derivative bromophenols, including natural products, reveal the potential of morpholine derivatives in contributing to the development of compounds with significant antioxidant capabilities. Such compounds could find applications in pharmaceuticals, dietary supplements, or materials designed to mitigate oxidative stress (Balaydın et al., 2010).

Catalytic Applications

The development of Rhodium(III) complexes for efficient catalysis in the transfer hydrogenation reaction of ketones demonstrates the utility of morpholine derivatives in catalysis. This research could influence the design of new catalysts for industrial chemical processes, enhancing efficiency and sustainability (Singh et al., 2010).

properties

IUPAC Name

1-[2-(3,5-dichlorophenyl)morpholin-4-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2FNO3/c19-13-7-12(8-14(20)9-13)17-10-22(5-6-24-17)18(23)11-25-16-4-2-1-3-15(16)21/h1-4,7-9,17H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCERYYBWRUSSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)COC2=CC=CC=C2F)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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